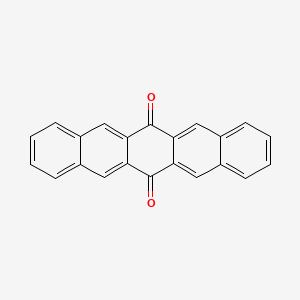
6,13-Pentacenequinone
Cat. No. B1223199
Key on ui cas rn:
3029-32-1
M. Wt: 308.3 g/mol
InChI Key: UFCVADNIXDUEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07319153B2
Procedure details


A solution of 62.7 grams (0.559 mmoles, 1.0 equivalents) of cyclohexan-1,4-dione and 150 grams of o-phthalaldehyde (1.12 mmoles, 2.0 equivalents) in 2000 mL of ethanol was heat to 28° C. To this solution was added 220 mL of a 1M aqueous solution of sodium hydroxide. The reaction temperature increased to 47° C. during the addition. The mixture was then heated at 40° C. for 4 hours. The mixture was cooled and a yellow solid precipitate was collected. The solid was stirred in 2000 mL of N,N-dimethylformamide and heated to 50° C. for 2 hours. The mixture was cooled to room temperature (i.e., 20° C. to 25° C.) and the yellow solid was collected and washed with N,N-dimethylformamide, then with acetone and dried to give 108.3 grams (62 mole percent yield) of a bright yellow solid.



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH:9]1[CH:14]=[C:13]([CH:15]=O)[C:12]([CH:17]=O)=[CH:11][CH:10]=1.[OH-].[Na+]>C(O)C>[CH:11]1[C:12]2[C:13](=[CH:15][C:6]3[C:1](=[O:8])[C:2]4[C:3]([C:4](=[O:7])[C:5]=3[CH:17]=2)=[CH:15][C:13]2[C:12](=[CH:11][CH:10]=[CH:9][CH:14]=2)[CH:17]=4)[CH:14]=[CH:9][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C(=C1)C=O)C=O
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
47 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solid was stirred in 2000 mL of N,N-dimethylformamide
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated at 40° C. for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow solid precipitate was collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 50° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature (i.e., 20° C. to 25° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with N,N-dimethylformamide
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with acetone and dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
108.3 grams (62 mole percent yield) of a bright yellow solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC2=CC=3C(C4=CC5=CC=CC=C5C=C4C(C3C=C12)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
